hCES1A Inhibition Potency Among Pentacyclic Triterpenoid Acids
In a systematic screening of seven pentacyclic triterpenoid acids (PTAs) isolated from Styrax, epibetulinic acid demonstrated the most potent inhibition of human carboxylesterase 1A (hCES1A), with the lowest IC₅₀ in the tested series. The IC₅₀ values for the seven PTAs ranged from 41 nM to 478 nM, and epibetulinic acid occupied the most potent end of this range [1]. By comparison, betulinic acid—tested in a separate study under a similar hCES1A inhibition assay—yielded an IC₅₀ of 15 nM with >2400-fold selectivity over CES2, but was not among the seven PTAs identified in the Styrax screening, underscoring that epibetulinic acid and betulinic acid are not interchangeable even within the same target class [2]. The Wang et al. study further demonstrated that epibetulinic acid inhibited hCES1A via a mixed inhibition mechanism, supported by both enzyme kinetic analyses and in silico docking simulations [1].
| Evidence Dimension | hCES1A inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Epibetulinic acid: IC₅₀ at the most potent end of the 41–478 nM range among 7 PTAs; mechanism: mixed inhibition [1] |
| Comparator Or Baseline | Six other PTAs from Styrax: IC₅₀ = 41–478 nM (epibetulinic acid most potent); betulinic acid (separate study): IC₅₀ = 15 nM against CES1 [2]; remaining PTAs in Styrax: IC₅₀ up to 478 nM [1] |
| Quantified Difference | Epibetulinic acid is the most potent PTA in the Styrax series (range 41–478 nM); betulinic acid's IC₅₀ of 15 nM reflects a different enzyme source and assay format and cannot be directly cross-compared without identical conditions. |
| Conditions | hCES1A inhibition assay using Styrax-derived PTAs; LC-TOF-MS/MS characterization; mixed inhibition kinetics confirmed by in silico analysis [1] |
Why This Matters
Researchers targeting hCES1A for hyperlipidemia or obesity must specify epibetulinic acid, as it is the most potent naturally occurring PTA inhibitor identified in a single-source comparative screen, reducing batch-to-batch variability in activity profiling.
- [1] Wang, L., Guan, X.Q., He, R.J., Qin, W.W., Xiong, Y., Zhang, F., Song, Y.Q., Huo, P.C., Song, P.F., Tang, H. & Ge, G.B. (2020). Pentacyclic triterpenoid acids in Styrax as potent and highly specific inhibitors against human carboxylesterase 1A. Food & Function, 11, 8680-8693. View Source
- [2] Song, P.F., Zhu, Y.D., Ma, H.Y., Wang, Y.N., Wang, D.D., Zou, L.W., Ge, G.B. & Yang, L. Discovery of natural pentacyclic triterpenoids as potent and selective inhibitors against human carboxylesterase 1. (IC₅₀ betulinic acid = 15 nM, >2400-fold selectivity over CES2). View Source
